molecular formula C3H2O B127286 Propynal CAS No. 624-67-9

Propynal

Cat. No. B127286
CAS RN: 624-67-9
M. Wt: 54.05 g/mol
InChI Key: IJNJLGFTSIAHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propynal, also known as propiolaldehyde, is a complex organic molecule of significant interest in astrochemistry and astrobiology due to its presence in the interstellar medium and its potential role in the formation of prebiotic molecules such as propanal and propenal . It contains both a carbon-carbon triple bond and a formyl group, making it a versatile building block in organic synthesis. However, its tendency to polymerize easily often limits its practical applications .

Synthesis Analysis

The stabilization and activation of propynal have been achieved using the nanospace of Na–Y zeolite, which prevents its polymerization and allows for its use in various addition reactions. The carbonyl oxygen atoms of propynal coordinate to sodium ions within the zeolite, as evidenced by 13C-DD/MAS-NMR analysis. This stabilization enables propynal to participate in reactions such as 1,3-dipolar cycloadditions, 1,4-additions with substituted benzenes, and [2 + 2] cycloadditions with unactivated cycloalkenes, producing valuable synthetic intermediates .

Molecular Structure Analysis

The molecular structure of propynal has been investigated using gas electron diffraction, revealing thermal average bond distances and angles. The bond lengths determined include 1.453 Å for the single C-C bond, 1.211 Å for the C≡C bond, and 1.214 Å for the C=O bond. The bond angles in the zero-point average structure were also measured, such as 124.2° for the C-C=O angle and 178.6° for the C≡C-C angle. These structural parameters are crucial for understanding the reactivity and stability of propynal .

Chemical Reactions Analysis

Propynal undergoes various chemical reactions, including photoionization and dissociative photoionization in the gas phase. The adiabatic ionization energy (AIE) of propynal has been experimentally measured and calculated to be approximately 10.717 eV. Upon ionization, propynal fragments into ions such as HC3O+, HCO+, and C2H2+, with their respective appearance energies determined both theoretically and experimentally. These studies provide insight into the fragmentation pathways and the stability of propynal cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of propynal have been extensively studied, including its low-frequency infrared spectra, spectroscopic constants, and the impact of hot bands at temperatures ranging from 10 to 300 K. Quantum chemical calculations have been performed to provide accurate data on these properties, which are essential for understanding the behavior of propynal under various conditions, especially in interstellar environments where it has been detected .

Scientific Research Applications

Astrochemical and Astrobiological Significance

Propynal (HCCCHO) is a complex organic molecule of interest in astrochemistry and astrobiology. Research has focused on its ionization and fragmentation in the gas phase, with studies combining theoretical and experimental approaches to understand its behavior under specific energy ranges. This research aids in understanding the presence and chemical evolution of propynal in interstellar clouds, where it has been observed (Derbali et al., 2019).

Vibrational and Rovibrational Properties

Propynal is also studied for its vibrational and rovibrational properties. Accurate quantum chemical calculations and analyses provide insights into its low-frequency spectrum and the impact of temperature on its properties. This research is crucial for astrochemical investigations, especially since propynal has been detected in the interstellar medium (Tschöpe & Rauhut, 2023).

Energy Flow and Decay Rates

The energy flow through a propynal molecule and its decay rates have been modeled to understand processes like intersystem crossing and internal conversion. Such studies are significant in examining the molecular dynamics under various conditions (Thayer & Yardley, 1974).

Stabilization and Activation in Organic Synthesis

Propynal's stabilization and activation in the zeolite nanospace have been explored for its application in organic synthesis. This research demonstrates how propynal can be used as a building block in creating valuable synthetic intermediates, which is critical for advancing organic chemistry (Hayashi et al., 2017).

Formation in Interstellar Clouds

The formation mechanisms of propynal in interstellar clouds have been explored, with studies investigating various reaction models. These include ion-molecule, radical-molecule, and molecule-molecule interactions, providing insights into astrochemical processes (Xie et al., 2007).

Isomer Chemistry in Interstellar Media

Research has also focused on the chemistry of H2C3O isomers, including propynal, in interstellar media. These studies review the processes controlling the abundances of these isomers, highlighting the importance of kinetic effects over thermodynamic ones (Loison et al., 2015).

Safety And Hazards

Propynal is an explosive compound . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

prop-2-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O/c1-2-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNJLGFTSIAHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060790
Record name 2-Propynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

54.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Propyn-1-al
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006803
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Propynal

CAS RN

624-67-9
Record name Propynal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiolaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propynal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propynal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.871
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYNAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ8A65XF7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propynal
Reactant of Route 2
Reactant of Route 2
Propynal
Reactant of Route 3
Propynal
Reactant of Route 4
Propynal
Reactant of Route 5
Propynal
Reactant of Route 6
Propynal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.